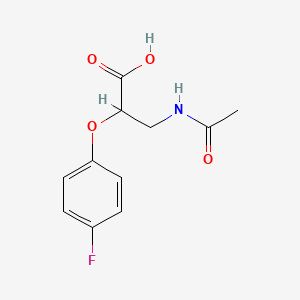![molecular formula C22H29N3O3S2 B2789968 N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide CAS No. 2109137-48-4](/img/structure/B2789968.png)
N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[321]octan-8-yl)propyl)cyclopropanesulfonamide is a synthetic compound with intricate structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide involves a multi-step process:
Formation of Thiazole Subunit: : The thiazole subunit is synthesized through a condensation reaction involving thioamides and α-haloketones under mild conditions.
Azabicyclo Addition: : The 8-azabicyclo[3.2.1]octane unit is introduced via a Diels-Alder reaction, offering stereoselectivity in the addition process.
Linking Phenyl Group: : The phenyl group is attached through a Friedel-Crafts acylation reaction, where the specific positioning aids in the final compound's stability and activity.
Cyclopropanesulfonamide Formation: : Finally, the sulfonamide group is introduced using cyclopropanesulfonyl chloride under basic conditions, yielding the target compound.
Industrial Production Methods
Industrial synthesis typically involves similar routes but optimized for large-scale production. High-pressure reactors and continuous flow systems are employed to enhance yield and purity. Automation and control systems ensure the consistency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide can undergo several types of reactions:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: : Reduction with hydrogen gas in the presence of palladium catalyst can convert nitro groups (if present) to amines.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, where reagents like sodium methoxide can replace sulfonamide with methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas, lithium aluminum hydride.
Nucleophiles: : Sodium methoxide, potassium cyanide.
Major Products Formed
Sulfone Derivatives: : From oxidation.
Amines: : From reduction.
Methoxy Derivatives: : From nucleophilic substitution.
Scientific Research Applications
N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide has diverse applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, showcasing its versatility in organic synthesis.
Biology: : Potential as a probe in biochemical assays to study enzyme activities due to its sulfonamide group.
Medicine: : Investigated for its therapeutic potential, especially in targeting specific receptors or enzymes.
Industry: : Utilized in material science for developing advanced polymers due to its unique structural features.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets:
Molecular Targets: : It primarily targets enzymes and receptors with high affinity due to its structural compatibility.
Pathways Involved: : It can modulate signaling pathways, especially those involving sulfonamide-sensitive enzymes, leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)cyclopropanesulfonamide
N-(3-thiazolyl)cyclopropanesulfonamide
N-(1-phenyl-3-((1R,3S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide
Uniqueness
Compared to similar compounds, N-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)cyclopropanesulfonamide stands out due to:
Structural Complexity: : Its unique blend of phenyl, thiazole, and azabicyclo units.
Reactivity: : Exhibits distinct reactivity patterns, especially in oxidation and nucleophilic substitution reactions.
Research Versatility: : Its applications span multiple scientific disciplines, making it a valuable compound in research and industry.
Hope this sheds some light on your compound!
Properties
IUPAC Name |
N-[1-phenyl-3-[3-(1,3-thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2/c26-30(27,20-8-9-20)24-21(16-4-2-1-3-5-16)10-12-25-17-6-7-18(25)15-19(14-17)28-22-23-11-13-29-22/h1-5,11,13,17-21,24H,6-10,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSVTWUQTYEESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC(CCN2C3CCC2CC(C3)OC4=NC=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile](/img/structure/B2789885.png)
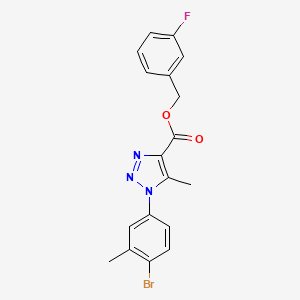
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B2789888.png)
![N-(2,4-difluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2789889.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
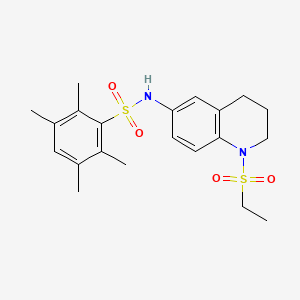
![5-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789894.png)
![Methyl 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2789895.png)
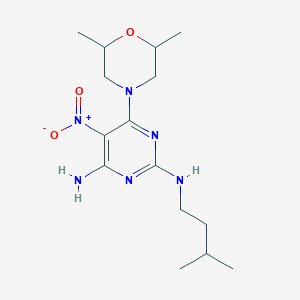
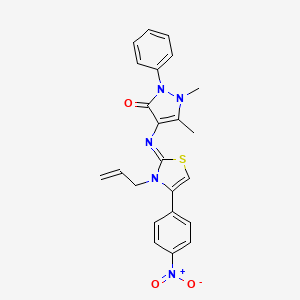
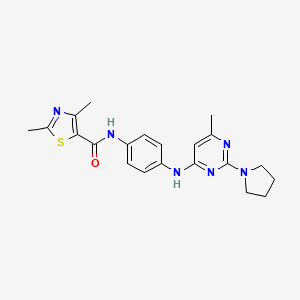

![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2789902.png)
